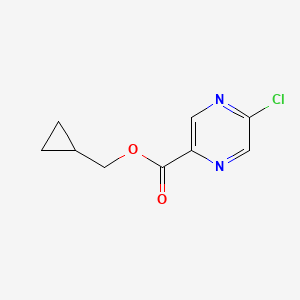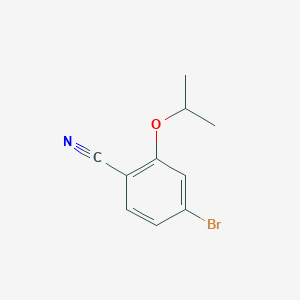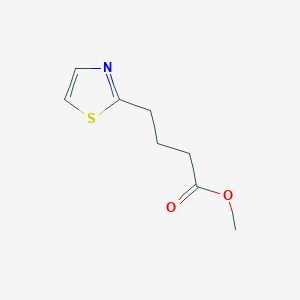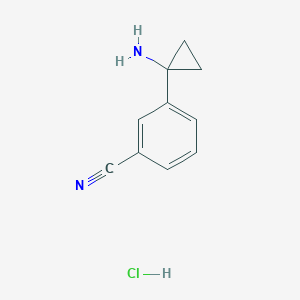![molecular formula C9H18ClN B1381683 6-Aza-spiro[4.5]decane hydrochloride CAS No. 1888784-60-8](/img/structure/B1381683.png)
6-Aza-spiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aza-spiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C9H18ClN . It has a molecular weight of 175.70 g/mol . The IUPAC name for this compound is 6-azaspiro[4.5]decane hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h10H,1-8H2;1H . Its canonical SMILES structure is C1CCC2(C1)CCCCN2.Cl . Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The topological polar surface area is 12 Ų . The compound has a complexity of 114 .Scientific Research Applications
Synthesis and Chemical Applications
- Construction of Spiro Skeletons : 6-Aza-spiro[4.5]decane hydrochloride has been used in the construction of 6-aza/oxa-spiro[4.5]decane skeletons, demonstrating its utility in complex organic synthesis. This was exemplified in the formal synthesis of biologically active marine alkaloid halichlorine (Zhu et al., 2015).
- One-Pot Synthesis : The compound plays a role in one-pot synthesis methods, like the formation of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione under ultrasound irradiation, offering advantages such as simple procedures and higher yields (Li et al., 2010).
- Characterization and Synthesis Techniques : Research on N-acetyl-1-oxa-4-aza-spiro-4,5-decane emphasizes the importance of this compound in developing synthesis and characterization methods for related compounds (Fei, 2008).
Applications in Biological and Pharmacological Research
- Anticonvulsant Properties : Several studies have explored the anticonvulsant properties of derivatives of 6-Aza-spiro[4.5]decane, indicating its potential in developing new therapeutic agents (Obniska, 2004; 2005; 2006).
- Structural Motifs in Natural Products : The spiroacetals, including 1,6,9-Tri-oxaspiro[4.5]decanes derived from this compound, are central to many natural products with biological activity, such as antibiotics and anticancer agents (Cuny, 2020).
Development of Synthetic Strategies
- Advancements in Synthetic Chemistry : Research has focused on developing efficient synthetic strategies for the spiro[4.5]decane structure, which is integral to many biofunctional molecules. These strategies involve cycloaddition and cascade reactions, crucial for synthesizing complex molecules (Huang et al., 2017).
- Dearomatization Reactions : The compound's utility extends to specialized synthetic processes like dearomatization reactions, playing a critical role in forming spiro[4.5]decanes (Dong et al., 2020).
Exploration of Novel Chemical Structures
- Novel Spiro Systems : Research on derivatives like 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide shows the compound's role in exploring new spiro systems with potential applications in various fields (Palchikov et al., 2018).
Future Directions
Mechanism of Action
Target of Action
6-Aza-spiro[4.5]decane hydrochloride is a structurally related natural alkaloid isolated from different marine organisms . It bears a unique structure and potentially valuable biological activity that have prompted strong synthetic interest
Result of Action
This compound demonstrates a wide range of biological effects
Biochemical Analysis
Biochemical Properties
6-Aza-spiro[4.5]decane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, with some being covalent and others non-covalent. These interactions can lead to changes in the activity of the enzymes, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription or translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its activity. Studies have shown that its stability can be influenced by various factors, such as temperature and pH. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism and identifying potential metabolic targets for therapeutic interventions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound can influence its activity and effectiveness in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or RNA, or to the mitochondria to affect cellular metabolism. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
6-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h10H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHAMYSKXHWQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

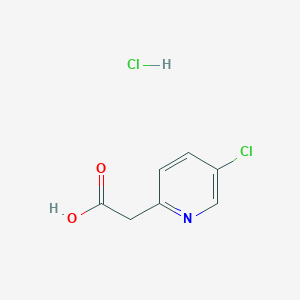
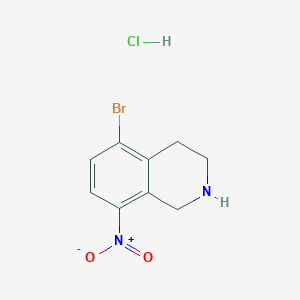
![Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester](/img/structure/B1381605.png)
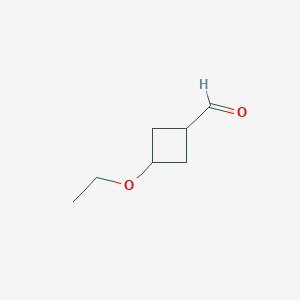

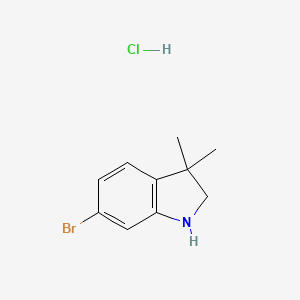
![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)
